Dimethyl [2-(4-methoxybenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of Dimethyl [2-(4-methoxybenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate involves several steps. Here’s a summary of the key reactions:
- Compound 2 reacts with various secondary amines (such as piperidine, morpholine, piperazine, and diethanolamine) in boiling ethanol to yield the corresponding (2Z)-2-[(1H-benzimidazol-2-yl)diazenyl]-3-amino-3-alkylacrylonitriles (3-7).
- Compound 2 also undergoes a reaction with hydrazine hydrate to produce 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (9) .
Key Precursor: N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2) is synthesized by coupling 2-aminobenzimidazole (1) with malononitrile in pyridine.
Industrial Production: While industrial-scale production methods are not explicitly mentioned in the literature, the synthetic routes can be adapted for larger-scale production with appropriate modifications.
Chemical Reactions Analysis
Dimethyl [2-(4-methoxybenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate can participate in various chemical reactions:
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions could be explored.
Substitution: Substitution reactions involving the phosphonate group are possible.
Common Reagents: Specific reagents depend on the desired transformation.
Major Products: The products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, potential as an anticancer agent, or other therapeutic uses.
Chemistry: Explore its reactivity and coordination chemistry.
Industry: Assess its role in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets and signaling pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Dimethyl [2-(4-methoxybenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate can be compared with related compounds, emphasizing its unique features. Unfortunately, specific similar compounds are not provided in the available literature.
Properties
Molecular Formula |
C22H27N2O6P |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H27N2O6P/c1-26-18-9-5-16(6-10-18)13-14-23-21-22(31(25,28-3)29-4)24-20(30-21)15-17-7-11-19(27-2)12-8-17/h5-12,23H,13-15H2,1-4H3 |
InChI Key |
AUYZVCTZRJKFNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=C(C=C3)OC)P(=O)(OC)OC |
Origin of Product |
United States |
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